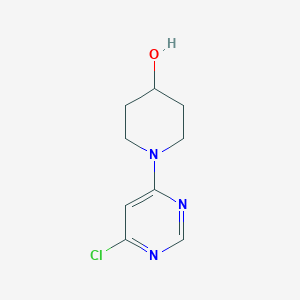

1-(6-Chloropyrimidin-4-yl)-4-piperidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFYOBVOGNPDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624597 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-85-6 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (CAS 914347-85-6): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(6-chloropyrimidin-4-yl)-4-piperidinol, a heterocyclic compound of significant interest to researchers and drug development professionals. Its unique structural combination of a reactive chloropyrimidine moiety and a versatile piperidinol scaffold makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[1][2] This document will delve into its chemical properties, a robust and logical synthesis protocol, detailed analytical methodologies for its characterization, and its primary applications in medicinal chemistry, all while emphasizing the underlying scientific principles and safety considerations.

Core Chemical and Physical Properties

This compound is a solid powder, typically light cream in appearance.[3] Its molecular structure is foundational to its utility, offering a site for nucleophilic substitution at the pyrimidine ring and a hydroxyl group on the piperidine ring for further functionalization.

| Property | Value | Source |

| CAS Number | 914347-85-6 | [4] |

| Molecular Formula | C₉H₁₂ClN₃O | [4] |

| Molecular Weight | 213.66 g/mol | [4][5] |

| Boiling Point | 402.6 ± 45.0 °C (Predicted) | [6] |

| Density | 1.360 g/cm³ (Predicted) | [6] |

| Appearance | Light cream solid powder | [3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is ideal for coupling an amine, in this case, the secondary amine of 4-hydroxypiperidine, to an electron-deficient aromatic system, the chloropyrimidine ring. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring activates the chlorine atom for substitution.

The proposed synthesis involves the reaction of 4,6-dichloropyrimidine with 4-hydroxypiperidine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable polar aprotic solvent like dimethylformamide (DMF). The base is crucial for scavenging the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis

Materials:

-

4,6-Dichloropyrimidine

-

4-Hydroxypiperidine[7]

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloropyrimidine (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF.

-

Add 4-hydroxypiperidine (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (1.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized this compound, ensuring its suitability for subsequent applications in drug discovery pipelines. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | Pyrimidine C2-H |

| ~6.8 | s | 1H | Pyrimidine C5-H |

| ~4.9 | d | 1H | -OH |

| ~4.2 | m | 2H | Piperidine C2-H, C6-H (axial) |

| ~3.7 | m | 1H | Piperidine C4-H |

| ~3.2 | t | 2H | Piperidine C2-H, C6-H (equatorial) |

| ~1.8 | m | 2H | Piperidine C3-H, C5-H (axial) |

| ~1.4 | m | 2H | Piperidine C3-H, C5-H (equatorial) |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound. A reversed-phase method is typically suitable for this type of molecule.[13][14]

Illustrative HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 10% to 90% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Expected Retention Time: Dependent on the specific gradient and column, but typically in the mid-polarity range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is generally effective.

Expected Mass Spectrum Data:

-

Ionization Mode: ESI+

-

[M+H]⁺: Calculated for C₉H₁₃ClN₃O⁺: 214.0747; Found: ~214.1

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a versatile chemical intermediate for the synthesis of high-value pharmaceutical compounds.[15][16][17][18] The pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, while the piperidine moiety often serves as a scaffold to orient functional groups for optimal interaction with the target protein.[2][19]

The chlorine atom on the pyrimidine ring is a key functional handle, allowing for further SₙAr reactions with various nucleophiles (e.g., anilines, amines) to build molecular complexity. This strategy is frequently employed in the development of inhibitors for various kinase families, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[14]

For instance, the 2,4-diaminopyrimidine scaffold is a known hinge-binding motif for many kinases.[14] Starting from this compound, a medicinal chemist could introduce a substituted aniline at the C6 position to generate a library of potential kinase inhibitors for screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound. Based on available safety data sheets, the compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or goggles.[20]

-

Hand Protection: Wear compatible chemical-resistant gloves.[20]

-

Skin and Body Protection: Wear a laboratory coat.[20]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[21]

-

Avoid formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling.[21]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21]

First Aid Measures

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Conclusion

This compound stands out as a strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward, high-yielding synthesis via nucleophilic aromatic substitution, combined with its dual reactive sites, provides a robust platform for generating diverse libraries of compounds. While its primary application to date has been as an intermediate, its structural motifs are directly relevant to the design of potent and selective kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their pursuit of novel therapeutics.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. parchem.com [parchem.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 1-(6-chloropyrimidin-4-yl)piperidin-4-ol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pjoes.com [pjoes.com]

- 9. Synthese von 4‐Chlorpiperidinen | Semantic Scholar [semanticscholar.org]

- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 14. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scispace.com [scispace.com]

- 18. mlunias.com [mlunias.com]

- 19. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. aksci.com [aksci.com]

Biological activity of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol

An In-Depth Technical Guide to the Chemical Biology of the 1-(6-Chloropyrimidin-4-yl)-4-piperidinol Scaffold

Introduction

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" serve as a cornerstone for the efficient development of novel therapeutics. These molecular frameworks are capable of binding to multiple biological targets, offering a fertile starting point for medicinal chemistry campaigns. The compound this compound is a prime example of such a scaffold. While not extensively characterized as a standalone therapeutic agent, its constituent parts—the 4-hydroxypiperidine ring and the 6-chloropyrimidine moiety—are prevalent in a multitude of clinically relevant molecules.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple compound summary to provide a deep, functional analysis of the this compound scaffold. We will dissect its chemical attributes, explore the established biological roles of its core components, and outline a comprehensive, field-proven experimental strategy to unlock its therapeutic potential. This document serves as a foundational manual for any research program aiming to leverage this versatile chemical architecture for the discovery of new medicines.

Part 1: Synthesis and Chemical Properties

The strategic value of a scaffold begins with its accessibility and chemical tractability. The synthesis of this compound is straightforward, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 1: Synthesis of this compound

Rationale: This protocol leverages the high reactivity of the C4 and C6 positions of the pyrimidine ring, which are electron-deficient and thus susceptible to nucleophilic attack. Using a di-substituted pyrimidine allows for a selective reaction with the more reactive chlorine atom, driven by the reaction conditions.

Materials:

-

4,6-Dichloropyrimidine

-

4-Hydroxypiperidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add 4-hydroxypiperidine (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The causality here is that room temperature is sufficient to allow the nucleophilic piperidine to displace one of the chlorine atoms without forcing the less-reactive second displacement.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[1][2]

Chemical Reactivity: The resulting scaffold possesses two key handles for further chemical modification:

-

The 6-Chloro Group: This site remains susceptible to a second SNAr reaction, allowing for the introduction of a wide array of chemical diversity. It can also serve as a reactive electrophile for covalent bond formation with biological nucleophiles like cysteine.[3]

-

The 4-Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor, crucial for target engagement. It also serves as a synthetic handle for etherification, esterification, or other modifications to modulate physicochemical properties such as solubility and cell permeability.

Part 2: The Chloropyrimidine Moiety as a Kinase Inhibitor Pharmacophore

The pyrimidine ring is a cornerstone of kinase inhibitor design. Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase active site.[4][5] This hinge-binding motif is a validated strategy for achieving potent and selective kinase inhibition.

The chlorine atom at the C6 position is particularly significant. While it can be used as a point for synthetic diversification, its primary role in modern inhibitor design is often as a latent reactive group. In certain kinase targets, a nearby cysteine residue can attack the electron-deficient carbon of the chloropyrimidine, displacing the chloride and forming a permanent, covalent bond.[3] This mechanism of irreversible inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.

Caption: General binding mode of a chloropyrimidine inhibitor in a kinase active site.

Part 3: The 4-Hydroxypiperidine Scaffold in Drug Design

The piperidine ring is one of the most common heterocyclic scaffolds found in approved drugs, particularly those targeting the central nervous system.[6] Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional vectors. This is critical for precise interactions with protein binding sites.

The 4-hydroxyl group imparts several beneficial properties:

-

Polarity and Solubility: It increases the polarity of the molecule, often improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Target Interactions: As a potent hydrogen bond donor and acceptor, the hydroxyl group can form key interactions that anchor the molecule in its binding site, significantly contributing to affinity and selectivity.

-

Vector for Elaboration: It provides a defined exit vector for growing the molecule into adjacent pockets of a target protein, enabling fine-tuning of potency and selectivity.

For instance, the discovery of the potent Akt kinase inhibitor AZD5363 involved the optimization of a pyrrolopyrimidine core attached to a substituted piperidine ring, highlighting the value of this scaffold in generating potent and drug-like molecules.[4] Similarly, piperidinol-containing compounds have been investigated for anti-tuberculosis activity, demonstrating the broad utility of the scaffold.[7][8]

Part 4: Predicted Biological Activities and Target Space

By synthesizing the properties of its constituent parts, the primary predicted biological target class for derivatives of this compound is the protein kinase family . The chloropyrimidine moiety strongly suggests activity as an ATP-competitive inhibitor, with the potential for covalent inhibition.

The table below summarizes known bioactive molecules that share one of the core fragments of our scaffold, providing a map of the potential target space.

| Compound Class/Example | Core Fragment | Biological Target(s) | Reported Potency (IC₅₀) | Reference |

| AZD5363 (Capivasertib) | Pyrrolopyrimidine + Piperidine | Akt Kinase | ~3-10 nM | [4] |

| AT7519 | Pyrazole + Piperidine | Cyclin-Dependent Kinases (CDKs) | ~10-100 nM | [9] |

| GDC-0941 (Pictilisib) | Thienopyrimidine | PI3 Kinase | ~3 nM | [10] |

| Covalent MSK1 Inhibitors | Dichloropyrimidine | Mitogen- and stress-activated protein kinase 1 (MSK1) | ~200 nM | [3] |

| Piperidinol Analogs | Aryl Piperidinol | Mycobacterium tuberculosis | MIC: 1.4-1.7 µg/mL | [7][8] |

Part 5: Experimental Workflows for Scaffold Characterization

For a researcher starting with this compound, a systematic, multi-stage approach is required to identify and validate its biological activity. The following workflows provide a self-validating system for characterization.

Caption: A streamlined workflow for characterizing a novel kinase inhibitor scaffold.

Workflow 1: Broad Kinase Profiling

Rationale: To avoid bias and efficiently survey the target landscape, a broad profiling screen is the optimal starting point. This approach tests the compound against hundreds of kinases simultaneously.

Protocol: KinomeScan™ Profiling

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial vendor (e.g., DiscoverX/Eurofins) for screening against their full kinase panel at a single concentration (typically 1 µM).

-

The assay principle involves the compound competing with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a percent inhibition is calculated.

-

Data Analysis: Identify kinases that show significant inhibition (e.g., >90%). These are your primary "hits." The causality is direct: a high inhibition value indicates a strong binding interaction between the compound and the kinase.

Workflow 2: Hit Validation and Mechanistic Elucidation

Rationale: Primary hits must be validated in orthogonal, solution-based assays to confirm activity and determine potency (IC₅₀). Furthermore, the presence of the chloropyrimidine necessitates an investigation into the covalent binding mechanism.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Set up a kinase reaction buffer containing the validated hit kinase, its specific substrate, and ATP.

-

Add the test compound in a series of dilutions (e.g., 10 µM to 0.1 nM) to generate a dose-response curve.

-

Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Measure luminescence on a plate reader. The signal is directly proportional to kinase activity.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Protocol: Intact Protein Mass Spectrometry for Covalent Binding

-

Incubate the purified hit kinase (e.g., 5 µM) with an excess of the test compound (e.g., 50 µM) at room temperature for 2-4 hours.

-

As a control, incubate the kinase with DMSO vehicle alone.

-

Quench the reaction and desalt the protein sample using a C4 ZipTip.

-

Analyze the protein sample by LC-MS (e.g., on a Q-TOF instrument).

-

Data Analysis: Compare the deconvoluted mass spectrum of the compound-treated protein with the control. A mass increase corresponding to the molecular weight of the compound indicates that a covalent adduct has formed, confirming the mechanism.

Workflow 3: Cellular Activity Assessment

Rationale: It is critical to determine if in vitro enzymatic potency translates into activity in a cellular context. This involves measuring both a phenotypic outcome (e.g., cell death) and direct evidence of target engagement.

Protocol: Western Blot for Target Engagement

-

Select a cell line where the hit kinase is known to be a key driver of a signaling pathway.

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2 hours).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of your hit kinase.

-

Also probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH).

-

Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total substrate, is direct evidence of target engagement and inhibition in a cellular environment.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for drug discovery, particularly in the realm of kinase inhibitors. Its synthetic accessibility, combined with the proven utility of its core fragments, provides a solid foundation for a medicinal chemistry program. The chloropyrimidine moiety offers a validated hinge-binding element with the potential for covalent inhibition, while the 4-hydroxypiperidine group ensures favorable physicochemical properties and provides a vector for synthetic optimization.

The experimental workflows detailed in this guide provide a robust, logic-driven pathway for researchers to:

-

Identify and validate novel biological targets for this scaffold.

-

Elucidate the mechanism of action, including potential covalent inhibition.

-

Confirm translation of enzymatic activity to a cellular context.

Future work should focus on systematic Structure-Activity Relationship (SAR) studies. Key modifications would include:

-

Substitution at the C6-position: Replacing the chlorine with various amines, ethers, or carbon-linked groups to explore different binding pockets and tune selectivity.

-

Derivatization of the 4-hydroxyl group: Introducing new functionality to probe for additional interactions and modulate ADME properties.

By following the principles and protocols outlined herein, research teams can effectively harness the latent potential of the this compound scaffold to develop the next generation of targeted therapeutics.

References

- 1. This compound | 914347-85-6 [amp.chemicalbook.com]

- 2. 1-(6-chloropyrimidin-4-yl)piperidin-4-ol, CasNo.914347-85-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A Pivotal Intermediate in the Synthesis of Targeted Kinase Inhibitors

Abstract

This technical guide provides an in-depth analysis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol, a key heterocyclic intermediate in modern medicinal chemistry. While not possessing a direct biological mechanism of action itself, its strategic importance lies in its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. This document elucidates the chemical rationale for its use, details its application in synthetic pathways, and explores the mechanism of action of the resulting therapeutic agents. We provide detailed experimental protocols for the synthesis and evaluation of derivative compounds, offering a comprehensive resource for researchers, chemists, and drug development professionals in the field of oncology and beyond.

Introduction: The Strategic Value of a Chemical Building Block

In the landscape of drug discovery, the identification of novel, biologically active compounds is often a process of meticulous molecular assembly. The starting materials, or chemical intermediates, are as critical as the final product. This compound is a prime example of such a pivotal building block.

Its structure is a composite of two highly valuable pharmacophores: a 4,6-disubstituted pyrimidine and a 4-hydroxypiperidine ring.

-

The Pyrimidine Core: The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine base of ATP and enabling potent binding to the hinge region of kinase enzymes.[2][3] This makes it an ideal foundation for designing ATP-competitive kinase inhibitors.[4]

-

The Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[5] It provides a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, while also serving as a linker to introduce additional functional groups for optimizing target engagement and selectivity.[6][7]

-

The Reactive Chlorine Atom: The chlorine atom at the C6 position of the pyrimidine ring is the key to the intermediate's utility. It activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward and regioselective introduction of a wide variety of nucleophiles, thereby enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

This guide will deconstruct the journey from this intermediate to a potent kinase inhibitor, providing the scientific rationale and practical methodologies required for its application in a research setting.

Synthetic Strategy: Leveraging Reactivity for Drug Design

The primary utility of this compound is in the synthesis of 2,4,6-trisubstituted pyrimidine derivatives. The chlorine atom at C6 is significantly more reactive towards nucleophilic displacement than the one at C2 would be (if present), and the existing substitution at C4 directs the next synthetic step. A common synthetic route involves the reaction of the chloropyrimidine with a desired amine-containing nucleophile.

This reaction is typically a nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the attack of a nucleophile on the carbon atom bearing the chlorine.

Caption: General workflow for the synthesis of kinase inhibitors.

This straightforward reaction allows for the creation of a library of compounds where the "R" group can be systematically varied to probe the binding pocket of the target kinase, optimizing for potency and selectivity.

Mechanism of Action: From Intermediate to Potent Kinase Inhibitor

While the intermediate itself is biologically inert, the final compounds synthesized from it are designed to be potent inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.[1][4]

The pyrimidine-based compounds derived from this compound typically function as ATP-competitive inhibitors .

The EGFR Signaling Pathway: A Case Study The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose over-activation is implicated in several cancers.[10] Many pyrimidine derivatives have been developed as potent EGFR inhibitors.[11]

The mechanism proceeds as follows:

-

Binding to the ATP Pocket: The pyrimidine core of the inhibitor enters the ATP-binding pocket of the kinase domain.

-

Hinge Region Interaction: The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase, mimicking the interaction of ATP's adenine ring.[2]

-

Blocking ATP: By occupying this site, the inhibitor physically blocks ATP from binding.

-

Inhibition of Phosphorylation: Without ATP, the kinase cannot phosphorylate its downstream substrates.

-

Signal Blockade: This inhibition halts the downstream signaling cascade that would otherwise promote cell proliferation, survival, and metastasis.[10]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Experimental Protocols

To translate the theoretical framework into practice, we provide detailed, validated protocols for the synthesis and evaluation of a representative kinase inhibitor derived from this compound.

Protocol 1: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

Objective: To synthesize a novel kinase inhibitor via SNAr reaction.

Materials:

-

This compound

-

Target amine (e.g., 3-ethynylaniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Reaction vessel, magnetic stirrer, heating mantle

-

Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Methodology:

-

To a solution of this compound (1.0 eq) in NMP, add the target amine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., EGFR).[12]

Materials:

-

Synthesized inhibitor compound

-

Recombinant human kinase (e.g., EGFR)

-

Kinase substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Kinase Reaction:

-

In a white assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert the generated ADP into ATP and produce a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

-

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation: Quantifying Inhibitory Potency

The output of kinase inhibition assays is typically summarized in a table of IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor. It is also crucial to assess selectivity by testing the compound against a panel of other kinases.

Table 1: Representative Inhibitory Profile of a Pyrimidine-Based Kinase Inhibitor

| Kinase Target | IC₅₀ (nM) |

| EGFR (T790M mutant) | 8 |

| EGFR (Wild-Type) | 250 |

| VEGFR-2 | >10,000 |

| SRC | 1,200 |

| LCK | >10,000 |

| Data is hypothetical and for illustrative purposes. |

An ideal inhibitor, such as the one illustrated above, would show high potency against the desired target (in this case, a mutant form of EGFR common in drug resistance) and low activity against other kinases, minimizing the potential for off-target effects.[10][11]

Conclusion and Future Directions

This compound represents a quintessential example of a high-value chemical intermediate. Its true power is unlocked through synthetic chemistry, serving as a robust and reliable starting point for the development of targeted therapies. The pyrimidine and piperidine scaffolds it provides are proven components of successful drugs, particularly ATP-competitive kinase inhibitors.[1][5]

The future development of compounds from this intermediate will likely focus on:

-

Enhanced Selectivity: Designing derivatives that can distinguish between highly similar kinase family members to reduce toxicity.

-

Overcoming Resistance: Creating next-generation inhibitors that are active against kinase mutations that confer resistance to existing therapies.[11]

-

Dual-Target Inhibitors: Exploring modifications that allow a single molecule to inhibit two distinct pathological targets, a promising strategy for complex diseases like cancer.[1]

By understanding the fundamental chemistry of this intermediate and the biological mechanisms of its derivatives, researchers are well-equipped to continue innovating in the critical field of targeted drug discovery.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is a cornerstone of progress. The compound 1-(6-chloropyrimidin-4-yl)-4-piperidinol emerges as a molecule of significant interest, not from a history of established biological activity, but from the inherent promise of its constituent chemical moieties. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential therapeutic targets of this compound. As we dissect the structural components of this compound, we will construct a logical, evidence-based framework for identifying and validating its most promising biological targets. This document will serve as a roadmap for future investigations, transforming a molecule of unknown potential into a candidate for therapeutic innovation.

Molecular Architecture and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol .[1][2] Its structure is characterized by two key pharmacophores: a chloropyrimidine ring and a piperidinol moiety.

| Property | Value | Source |

| CAS Number | 914347-85-6 | [1][2] |

| Molecular Formula | C₉H₁₂ClN₃O | [1][2] |

| Molecular Weight | 213.66 g/mol | [1][2] |

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets through hydrogen bonding and π-π stacking interactions.[3][4] The chloro-substitution at the 6-position offers a potential site for metabolic modification or for covalent interaction with target proteins. The piperidine ring, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[5][6] The hydroxyl group of the piperidinol moiety can act as a hydrogen bond donor and acceptor, further enhancing its potential for target engagement.

Inferred Therapeutic Landscapes: A Target-Centric Approach

While direct biological data for this compound is not extensively available, we can infer potential therapeutic applications by examining the established activities of structurally related compounds. This "analog-based" approach allows us to formulate hypotheses about its potential targets.

Oncology: Targeting Kinases and Cell Cycle Regulators

The pyrimidine core is a hallmark of numerous anti-cancer agents that function as kinase inhibitors. The structural similarity of the chloropyrimidine moiety to the purine core of ATP suggests that this compound could compete with ATP for binding to the active site of various kinases.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-based inhibitors of EGFR have been developed for the treatment of non-small cell lung cancer.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy, and pyrimidine derivatives have shown inhibitory activity against them.[7]

-

Tyrosine Kinases: A broad range of tyrosine kinases involved in oncogenic signaling pathways could be potential targets.

Infectious Diseases: A Scaffold for Antimicrobial Agents

Both pyrimidine and piperidine derivatives have demonstrated significant potential as antimicrobial agents.[8][9] The pyrimidine ring is a fundamental component of nucleosides, making it a logical starting point for the development of inhibitors of microbial nucleic acid synthesis. Piperidinol-containing compounds have also been identified with anti-tuberculosis activity.[10]

Potential Antimicrobial Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.

-

Viral Polymerases: The pyrimidine scaffold can be modified to mimic natural nucleosides, thereby inhibiting viral replication.

-

Mycobacterium tuberculosis-specific Enzymes: Given the precedent of piperidinol analogs with anti-tuberculosis activity, enzymes unique to this pathogen are worthy of investigation.[10]

Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

The piperidine moiety is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[5] This suggests that this compound may possess neuromodulatory properties.

Potential CNS Targets:

-

Dopamine and Serotonin Receptors: The piperidine scaffold is known to interact with these G-protein coupled receptors, which are implicated in a variety of psychiatric disorders.

-

Opioid Receptors: Certain piperidinol derivatives have been reported as mu-opioid receptor agonists.[10]

-

Glutamate Receptors: Pyrimidine derivatives have been explored as modulators of glutamate receptors, which play a crucial role in synaptic transmission.[3]

A Roadmap for Target Identification and Validation

The following experimental workflow provides a structured approach to systematically identify and validate the therapeutic targets of this compound.

Initial Target Class Screening

The first step is to perform broad-based screening assays to narrow down the potential target classes.

Experimental Protocol: Broad-Panel Radioligand Binding and Enzyme Inhibition Assays

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Selection: Utilize a commercial service or an in-house platform that offers a broad panel of radioligand binding assays for various receptors and ion channels, as well as enzyme inhibition assays for major enzyme families (e.g., kinases, proteases).

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the entire panel.

-

Data Analysis: Identify "hits" as targets that show significant inhibition or binding (e.g., >50% at 10 µM).

Caption: A streamlined workflow for target identification and validation.

Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these interactions and determine the compound's potency.

Experimental Protocol: Dose-Response and IC₅₀/EC₅₀ Determination

-

Serial Dilution: Prepare a series of dilutions of the compound from the stock solution.

-

Assay Performance: Perform the specific binding or enzyme inhibition assay for each identified hit with the range of compound concentrations.

-

Data Plotting: Plot the percentage of inhibition or binding against the logarithm of the compound concentration.

-

Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value.

Cellular and Functional Validation

Demonstrating the compound's activity in a cellular context is crucial for validating its therapeutic potential.

Experimental Protocol: Cell-Based Functional Assays

-

Cell Line Selection: Choose appropriate cell lines that endogenously express the target of interest or are engineered to do so.

-

Assay Development: Design a functional assay that measures a downstream consequence of target modulation (e.g., cell proliferation, apoptosis, second messenger signaling).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Endpoint Measurement: Measure the functional endpoint and determine the compound's potency in a cellular environment.

Caption: A conceptual pathway of kinase inhibition by the compound.

Future Directions and Conclusion

The journey from a molecule of interest to a clinically viable drug is a long and arduous one. For this compound, the initial steps outlined in this guide provide a clear path forward. The combination of its privileged scaffolds suggests a high probability of biological activity. The proposed target identification and validation workflow offers a systematic and efficient means of uncovering this potential.

Future research should focus on:

-

Synthesis of Analogs: To explore the structure-activity relationship (SAR) and optimize potency and selectivity.

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

References

- 1. parchem.com [parchem.com]

- 2. This compound | 914347-85-6 [amp.chemicalbook.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: Discovery, Synthesis, and Pivotal Role in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate, 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. The document delves into the discovery and historical context of this compound, highlighting its critical role in the synthesis of potent kinase inhibitors. A detailed, step-by-step synthesis protocol is provided, accompanied by a discussion of the underlying chemical principles and experimental rationale. Furthermore, this guide explores the significance of the pyrimidine and piperidinol moieties in medicinal chemistry, particularly in the context of developing targeted cancer therapies.

Introduction: The Emergence of a Key Building Block

In the landscape of modern drug discovery, particularly within oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. These targeted therapies often rely on modular synthesis strategies, utilizing key chemical building blocks that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This compound has emerged as a crucial intermediate in this field, valued for its inherent structural features that facilitate its incorporation into complex bioactive molecules.[1]

The compound's architecture, featuring a reactive chloropyrimidine ring and a functionalized piperidinol moiety, offers medicinal chemists a versatile scaffold for generating libraries of potential drug candidates. The chlorosubstituent on the pyrimidine ring provides a handle for nucleophilic substitution, allowing for the strategic introduction of various pharmacophoric elements. Simultaneously, the hydroxyl group on the piperidine ring can be functionalized or can participate in crucial hydrogen bonding interactions within a biological target's active site.

Discovery and Historical Context: A Scaffold for Aurora Kinase Inhibition

The discovery of this compound is intrinsically linked to the quest for potent and selective inhibitors of Aurora kinases. These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of numerous human cancers. Consequently, they have become a prime target for the development of novel anticancer agents.

The first public disclosure of the synthesis and utility of this compound appears in the patent literature, specifically in the context of developing novel kinase inhibitors. This compound was designed as a key intermediate for the synthesis of a series of potent pan-Aurora kinase inhibitors, most notably the clinical candidate AMG 900 .[2][3] AMG 900 is a highly potent and selective inhibitor of Aurora kinases A, B, and C, and has demonstrated significant antitumor activity in preclinical models, including those resistant to other chemotherapeutic agents.[2][4][5]

The strategic design of AMG 900 necessitated a modular synthetic approach, and this compound was identified as an optimal building block to construct a significant portion of the final molecule. Its synthesis and subsequent elaboration were pivotal to the successful development of this promising therapeutic candidate.

Synthetic Protocol and Mechanistic Rationale

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two electronegative nitrogen atoms and a chlorine substituent, renders it susceptible to attack by nucleophiles.

Reaction Scheme

The overall synthetic transformation involves the reaction of 4,6-dichloropyrimidine with 4-piperidinol.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature describing the synthesis of intermediates for Aurora kinase inhibitors.

Materials:

-

4,6-Dichloropyrimidine

-

4-Piperidinol

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add 4-piperidinol (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).

-

Stir the reaction mixture at ambient temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and other aqueous-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Causality Behind Experimental Choices

-

Solvent: DMF is chosen as the solvent due to its polar aprotic nature, which can solvate the ionic intermediates of the SNAr reaction and facilitate the reaction rate.

-

Base: DIPEA, a non-nucleophilic organic base, is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the piperidinol nitrogen, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically carried out at room temperature, which is sufficient for the activation of the dichloropyrimidine ring towards nucleophilic attack.

-

Purification: Silica gel chromatography is a standard and effective method for purifying the product from unreacted starting materials and any potential side products, such as the disubstituted pyrimidine.

Application in Drug Discovery: The Synthesis of AMG 900

The primary and most significant application of this compound is as a key intermediate in the synthesis of the pan-Aurora kinase inhibitor, AMG 900.[2][3][6] The following diagram illustrates the pivotal role of this intermediate in the construction of the final drug molecule.

Caption: Role of the intermediate in AMG 900 synthesis.

In the synthesis of AMG 900, the remaining chlorine atom on the pyrimidine ring of this compound is subsequently displaced by another nucleophile, demonstrating the utility of this intermediate as a scaffold for sequential functionalization. The piperidinol moiety is also crucial, as it is further elaborated to connect to another key fragment of the final drug molecule.

Data Summary

| Property | Value |

| IUPAC Name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol |

| CAS Number | 914347-85-6 |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Appearance | White to off-white solid |

| Key Application | Intermediate for AMG 900 |

Conclusion

This compound stands as a testament to the importance of strategic molecular design in modern drug discovery. Its discovery was driven by the need for a versatile building block in the synthesis of targeted therapies, specifically for the challenging field of kinase inhibition. The straightforward and robust synthesis of this intermediate, coupled with its inherent reactivity and functionality, has solidified its place as a valuable tool for medicinal chemists. The successful development of the potent Aurora kinase inhibitor AMG 900 underscores the critical contribution of this compound to the advancement of oncology therapeutics. This technical guide serves to provide researchers and scientists with a comprehensive understanding of this important chemical entity, from its fundamental chemistry to its impactful application in the pharmaceutical industry.

References

- 1. jocpr.com [jocpr.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMG 900 Supplier | CAS 945595-80-2 | AMG900 | Tocris Bioscience [tocris.com]

- 6. pubs.acs.org [pubs.acs.org]

The Emergent Therapeutic Potential of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol and its Derivatives: A Technical Guide for Drug Discovery

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. The scaffold, 1-(6-chloropyrimidin-4-yl)-4-piperidinol, represents a compelling fusion of the biologically versatile pyrimidine ring and the frequently employed piperidine core. This technical guide provides an in-depth exploration of this core structure, offering a roadmap for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic rationale, potential for diversification, and the promising, albeit still emerging, biological potential of its derivatives, with a particular focus on kinase inhibition and anticancer applications. This document is intended to serve as a foundational resource, synthesizing established principles of medicinal chemistry with actionable, field-proven experimental insights to empower the next wave of drug discovery in this chemical space.

The Core Scaffold: A Strategic Union of Pharmacophores

The this compound scaffold is a molecule of significant interest due to the established pharmacological importance of its constituent parts. The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved drugs, and is known to interact with a wide array of biological targets.[1][2] The piperidine ring, a ubiquitous fragment in drug design, imparts favorable pharmacokinetic properties and provides a versatile anchor for further chemical modification.[3][4]

The strategic placement of a chlorine atom at the 6-position of the pyrimidine ring offers a reactive handle for nucleophilic aromatic substitution, enabling the facile generation of a diverse library of derivatives. The 4-hydroxypiperidinol moiety not only provides a point for potential secondary modification but also introduces a polar group that can engage in crucial hydrogen bonding interactions within a biological target's binding site.

Synthetic Strategy: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established chemical principles for analogous structures.[5] The most probable synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis of this compound

The key transformation is the reaction of 4,6-dichloropyrimidine with 4-hydroxypiperidine. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the core scaffold via SNAr.

Experimental Protocol: A General Guideline

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-hydroxypiperidine (1.0-1.2 eq).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq), to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization Potential: Exploring Chemical Space

The true potential of the this compound scaffold lies in its amenability to further chemical modification. The reactive chlorine atom at the 6-position of the pyrimidine ring is the primary site for diversification.

Diagram of Derivatization Strategies:

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

Spectroscopic Data for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-(6-chloropyrimidin-4-yl)-4-piperidinol (CAS No. 914347-85-6). As a key intermediate in various research and development programs, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will provide a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of its constituent chemical moieties and data from closely related analogues.

Molecular Structure and Rationale for Spectroscopic Analysis

This compound is a bifunctional molecule comprising a 4-hydroxypiperidine ring attached via its nitrogen atom to the C4 position of a 6-chloropyrimidine ring. The molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.66 g/mol .[1]

Accurate spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological or chemical studies. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the pyrimidine and piperidine protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.40 | Singlet | 1H | H-2' | The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the adjacent nitrogen atoms. |

| ~6.80 | Singlet | 1H | H-5' | This pyrimidine proton is expected to be at a higher field compared to H-2' due to its position relative to the nitrogen atoms. |

| ~4.20 | Multiplet | 2H | H-2, H-6 (axial) | The axial protons on the carbons adjacent to the nitrogen of the piperidine ring are deshielded by the pyrimidine ring. |

| ~3.80 | Multiplet | 1H | H-4 (CHOH) | The proton on the carbon bearing the hydroxyl group will be a multiplet due to coupling with the adjacent methylene protons. |

| ~3.20 | Multiplet | 2H | H-2, H-6 (equatorial) | The equatorial protons are expected to be at a slightly higher field than the axial protons. |

| ~1.85 | Multiplet | 2H | H-3, H-5 (axial) | The axial protons on the carbons beta to the nitrogen. |

| ~1.50 | Multiplet | 2H | H-3, H-5 (equatorial) | The equatorial protons are expected to be at a slightly higher field than their axial counterparts. |

| ~4.90 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are predicted based on the known values for substituted pyrimidines and piperidines.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165.0 | C-4' | The carbon atom attached to the piperidine nitrogen is expected to be significantly deshielded. |

| ~161.0 | C-6' | The carbon atom bearing the chlorine atom is also highly deshielded. |

| ~158.0 | C-2' | The carbon at the 2-position of the pyrimidine ring. |

| ~100.0 | C-5' | The carbon at the 5-position of the pyrimidine ring is expected to be the most shielded of the pyrimidine carbons. |

| ~65.0 | C-4 | The carbon atom of the piperidine ring bearing the hydroxyl group. |

| ~45.0 | C-2, C-6 | The carbon atoms of the piperidine ring adjacent to the nitrogen. |

| ~33.0 | C-3, C-5 | The carbon atoms of the piperidine ring beta to the nitrogen. |

Predicted Mass Spectrometry

For a molecule like this compound, which is polar and semi-volatile, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely produce a prominent protonated molecular ion peak.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 214.07 | [M+H]⁺ | The protonated molecular ion, corresponding to C₉H₁₃ClN₃O⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be expected, showing a peak at m/z 216.07 with about one-third the intensity. |

| 196.06 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group is a common fragmentation pathway for alcohols. |

| 113.04 | [C₄H₂ClN₂]⁺ | Fragmentation corresponding to the chloropyrimidine moiety. |

| 101.08 | [C₅H₁₀NO]⁺ | Fragmentation corresponding to the 4-hydroxypiperidine moiety. |

Experimental Protocols

For researchers who have synthesized this compound, the following protocols provide a robust starting point for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for ensuring the solubility of this polar compound and for observing the hydroxyl proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum with a standard pulse program. A spectral width of 0-10 ppm and a sufficient number of scans (e.g., 16-32) should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

A spectral width of 0-180 ppm is appropriate.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL in the same solvent.

-

-

ESI-MS Analysis :

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the capillary voltage and cone voltage to maximize the signal of the molecular ion.

-

Caption: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted NMR and MS data, along with the provided experimental protocols, offer a comprehensive resource for scientists working with this compound. It is important to note that these are predicted values, and experimental verification is crucial for definitive structural confirmation. The provided protocols are robust starting points and may require optimization based on the specific instrumentation used.

References

Foreword: The Imperative of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which successful development is built. Properties such as solubility and stability govern a compound's behavior from in vitro assays to in vivo exposure and final formulation. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for characterizing a key intermediate and potential active pharmaceutical ingredient (API): this compound. We will explore the requisite experimental designs, the rationale behind methodological choices, and the interpretation of data, grounding our approach in the authoritative standards of the International Council for Harmonisation (ICH).

The Molecule in Focus: this compound

This compound (CAS 914347-85-6) is a heterocyclic compound featuring a chloropyrimidine moiety linked to a piperidinol ring.[3][4] The structure presents key features that inform our investigation:

-

Ionizable Centers: The piperidine nitrogen is basic, and the pyrimidine nitrogens are weakly basic. This suggests that the compound's aqueous solubility will be highly dependent on pH.[2]

-

Reactive Sites: The chloro-substituted pyrimidine ring is an electron-deficient system, making the chlorine atom a potential leaving group susceptible to nucleophilic substitution or hydrolysis, particularly under acidic or basic conditions.[5][6]

-

Hydrogen Bonding: The hydroxyl group on the piperidine ring and the nitrogen atoms can act as hydrogen bond donors and acceptors, influencing both solubility and crystal packing.

A predictive understanding of these features is the first step in designing a robust characterization strategy.

Solubility Profiling: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[7] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1]

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[7][8] This value is often higher than the true equilibrium solubility due to the formation of a supersaturated solution or amorphous precipitates.[9] It is most relevant during early discovery screening, where high throughput is necessary to rank large numbers of compounds for their suitability in in vitro assays.[1]

Thermodynamic solubility , conversely, is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid-state form.[1][9] This measurement requires a longer incubation time (e.g., 24 hours or more) to ensure equilibrium is reached and is the gold standard for guiding formulation and predicting in vivo dissolution.[8]

Experimental Workflow: A Strategy for Comprehensive Solubility Assessment

The following diagram outlines a logical workflow for determining the solubility profile of this compound.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol: Thermodynamic pH-Solubility Profile by Shake-Flask Method

This protocol determines the equilibrium solubility across a physiologically relevant pH range.

1. Preparation of Buffers:

-

Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate various gastrointestinal and physiological conditions. Use buffers with low salt concentration to avoid common ion effects.

2. Sample Preparation:

-

Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of each buffer in separate glass vials. The amount should be sufficient to ensure solid remains at equilibrium.

3. Equilibration:

-

Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24 hours. A 48-hour time point can be included for a subset of samples to confirm that equilibrium has been reached.

4. Sample Processing:

-

After equilibration, allow the vials to stand for a short period to let heavy solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids.

5. Quantification:

-

Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.

6. Data Presentation:

-

The results should be summarized in a table and plotted as solubility (µg/mL or µM) versus pH.

| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 25 | [Experimental Value] | [Experimental Value] |

| 4.5 | 25 | [Experimental Value] | [Experimental Value] |

| 6.8 | 25 | [Experimental Value] | [Experimental Value] |

| 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| 9.0 | 25 | [Experimental Value] | [Experimental Value] |

Stability Assessment: Ensuring Molecular Integrity